LogP and pKa Differentiation
The lipophilicity (LogP) of 4-(4-ethylpiperazin-1-yl)benzoic acid is reported as 1.53–2.01 [1], representing a measurable difference from the unsubstituted piperazine analog (4-(piperazin-1-yl)benzoic acid, LogP ≈ 0.5) and the 4-methylpiperazine analog (LogP ≈ 1.2) [2]. The acid pKa of 4.49 [1] also differs from the unsubstituted analog (pKa ≈ 5.1) due to the electron-donating effect of the ethyl group on the piperazine nitrogen. These quantitative differences in LogP and pKa translate to altered membrane permeability and ionization behavior at physiological pH, directly influencing compound performance in cellular assays and formulation development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.53–2.01 |
| Comparator Or Baseline | 4-(piperazin-1-yl)benzoic acid: LogP ≈ 0.5; 4-(4-methylpiperazin-1-yl)benzoic acid: LogP ≈ 1.2 |
| Quantified Difference | ΔLogP ≈ +1.0 vs. unsubstituted; ΔLogP ≈ +0.3–0.8 vs. methyl analog |
| Conditions | Calculated LogP values from multiple sources |
Why This Matters
Higher LogP indicates improved membrane permeability for cellular assays; the distinct pKa value affects ionization state and solubility at physiological pH, critical for reproducible in vitro pharmacology.
- [1] Chembase. 4-(4-ethylpiperazin-1-yl)benzoic acid. Theoretical Properties. 2025. ChemBase ID: 66446. View Source
- [2] ChemTradeHub. 4-(4-Ethyl-1-piperazinyl)benzoic acid. Chemical Properties. 2025. View Source
